molecular formula C14H16N2O B1606254 4-[[4-(DIMETHYLAMINO)PHENYL]AMINO]PHENOL CAS No. 6358-22-1

4-[[4-(DIMETHYLAMINO)PHENYL]AMINO]PHENOL

Cat. No.: B1606254
CAS No.: 6358-22-1
M. Wt: 228.29 g/mol
InChI Key: PUYVXGYHLVKSKH-UHFFFAOYSA-N
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Description

4-[[4-(DIMETHYLAMINO)PHENYL]AMINO]PHENOL is an organic compound with the molecular formula C14H16N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phenol group and a dimethylamino group attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(DIMETHYLAMINO)PHENYL]AMINO]PHENOL typically involves the reaction of 4-nitrophenol with dimethylamine in the presence of a reducing agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. The reduction of the nitro group to an amino group is a crucial step in this synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-[[4-(DIMETHYLAMINO)PHENYL]AMINO]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amines, and substituted phenols. These products have diverse applications in different fields .

Scientific Research Applications

4-[[4-(DIMETHYLAMINO)PHENYL]AMINO]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[4-(DIMETHYLAMINO)PHENYL]AMINO]PHENOL involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the context of its application, such as its use in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4-[[4-(methylamino)phenyl]amino]-
  • Phenol, 4-[[4-(ethylamino)phenyl]amino]-
  • 4-[[4-(DIMETHYLAMINO)PHENYL]AMINO]PHENOL

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. Its dimethylamino group enhances its solubility and reactivity compared to similar compounds with different substituents. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-[4-(dimethylamino)anilino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-16(2)13-7-3-11(4-8-13)15-12-5-9-14(17)10-6-12/h3-10,15,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYVXGYHLVKSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064249
Record name Phenol, 4-[[4-(dimethylamino)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6358-22-1
Record name 4-[[4-(Dimethylamino)phenyl]amino]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6358-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-((4-(dimethylamino)phenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-[[4-(dimethylamino)phenyl]amino]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4-[[4-(dimethylamino)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[[4-(dimethylamino)phenyl]amino]phenol
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